Diphosphoglycolyl proline
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Overview
Description
Diphosphoglycolyl proline, also known as 1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid, is a synthetic organic compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of two phosphono groups and a glycolyl moiety attached to the proline backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphosphoglycolyl proline typically involves the reaction of proline with glycolic acid and phosphorous acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the diphosphonoethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is subjected to purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Diphosphoglycolyl proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diphosphono groups to hydroxyl groups.
Substitution: The phosphono groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Diphosphoglycolyl proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of diphosphoglycolyl proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit diphosphomevalonate decarboxylase, an enzyme involved in the mevalonate pathway. This inhibition affects the synthesis of isoprenoids and sterols, which are essential for various cellular processes . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Proline: A naturally occurring amino acid with a similar structure but lacking the diphosphono and glycolyl groups.
Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.
Phosphonoglycine: A compound with a similar phosphono group but different backbone structure.
Uniqueness: Diphosphoglycolyl proline is unique due to the presence of both diphosphono and glycolyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO10P2 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H15NO10P2/c9-5(10)4-2-1-3-8(4)6(11)7(12,19(13,14)15)20(16,17)18/h4,6,11-12H,1-3H2,(H,9,10)(H2,13,14,15)(H2,16,17,18) |
InChI Key |
CDFDGXYBANXCPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(C(O)(P(=O)(O)O)P(=O)(O)O)O)C(=O)O |
Origin of Product |
United States |
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